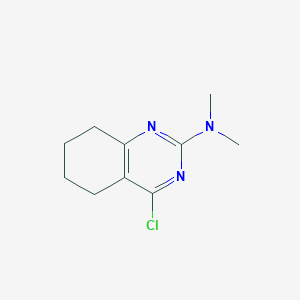

2-(3-Methoxyphenyl)thioacetamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antioxidant Activity Research

Specific Scientific Field

This research falls under the field of Biochemistry and Pharmacology .

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of compounds containing the 2-methoxyphenol moiety core structure. These compounds are studied for their antioxidant activity, which is crucial in preventing and treating conditions where oxidative stress is a contributing factor .

Methods of Application or Experimental Procedures

The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy. The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .

Results or Outcomes

The study identified new phenolic acid-derived compounds with antioxidant activity .

Antibacterial Agents Research

Specific Scientific Field

This research is conducted in the field of Microbiology and Pharmacology .

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of a novel class of antibacterial agents, thioacetamide-triazoles. These agents are studied for their potential as new antibiotics with alternative modes of action, especially against Gram-negative bacteria .

Methods of Application or Experimental Procedures

The study involved the synthesis of analogs of the initial hit compounds to study the contribution of the aryl, thioacetamide, and triazole sections .

Results or Outcomes

A clear structure–activity relationship was observed, generating compounds with excellent inhibition values. Changes to the triazole portion of the molecule dramatically decreased the antibacterial activity, further indicating that 1,2,3-triazole is critical for potency .

Inhibition of Enzymes

Specific Scientific Field

This research is conducted in the field of Biochemistry and Pharmacology .

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of thiourea derivatives, which are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Methods of Application or Experimental Procedures

The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques. The compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .

Results or Outcomes

The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .

Thioamide-Containing Peptides and Proteins

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of thioamide-containing peptides and proteins. Thioamides are found in a small number of natural products with intriguing antibiotic and anticancer activities .

Methods of Application or Experimental Procedures

Thioamide modifications have been installed synthetically to investigate the biosynthesis and biological activity of these thioamide natural products, as well as to serve as biophysical probes or to enhance the stability and activity of medicinally relevant peptides .

Results or Outcomes

The expanding number of known thioamide natural products, the ability to gain detailed insights into protein folding mechanisms, and recent demonstrations of valuable in vivo activity for thioamide-modified peptides highlight the impact of thioamides in peptide and protein chemistry .

Synthesis of Betti Bases

Specific Scientific Field

This research is conducted in the field of Medicinal Chemistry .

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of Betti bases. Betti bases have gained significant importance in medicinal chemistry as they exhibit a wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory and anti-tubercular activities .

Methods of Application or Experimental Procedures

Betti bases are synthesized by carrying out altered Mannich reaction. This reaction was carried out between amine source and formaldehyde to afford imines which were then made to react with carbonyl compounds .

Results or Outcomes

Betti bases have been found to exhibit a wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory and anti-tubercular activities .

Thioacetamide Reactions

Specific Scientific Field

This research is conducted in the field of Organic Chemistry .

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the study of thioacetamide reactions with N-arylmaleimides. Under different conditions, the reaction can lead to various compounds .

Methods of Application or Experimental Procedures

The study involved the reaction of thioacetamide with N-arylmaleimides under different conditions .

Results or Outcomes

The study found that under different conditions the reaction of thioacetamide with N-arylmaleimides can lead to various compounds .

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQKWJXEEQUMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602697 | |

| Record name | (3-Methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)thioacetamide | |

CAS RN |

35582-11-7 | |

| Record name | (3-Methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)

![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)